N,3-Diethyloxetan-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,3-diethyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-7(8-4-2)5-9-6-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCLXHRRRUOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)NCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-88-3 | |
| Record name | 3-Oxetanamine, N,3-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Mechanistic Investigations of N,3 Diethyloxetan 3 Amine Hydrochloride and Aminooxetanes
Ring-Opening Reactions of Oxetane (B1205548) Derivatives
The inherent ring strain of the oxetane core is the primary driving force for its participation in ring-opening reactions. beilstein-journals.orgacs.org These transformations can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized products. researchgate.net The regioselectivity of these reactions is a key consideration and is heavily influenced by both steric and electronic factors. magtech.com.cn
Nucleophilic Ring-Opening Pathways
The oxetane ring is susceptible to attack by nucleophiles, a process that alleviates its inherent strain. acs.org In the case of unsymmetrically substituted oxetanes, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2 fashion. researchgate.netmagtech.com.cn However, the presence of substituents on the ring can significantly alter the course of the reaction.
Under neutral or basic conditions, the ring-opening of oxetanes often requires activation. researchgate.net For instance, the reaction of phenyl oxetane with trimethylsilyl (B98337) cyanide (TMSCN) is facilitated by magnesium oxide (MgO), proceeding via an SN2 mechanism. researchgate.net The regioselectivity of nucleophilic attack is a critical aspect of these reactions. Generally, in the absence of acidic catalysis, the nucleophile will attack the less substituted carbon of the oxetane ring. researchgate.net
The nature of the nucleophile also plays a crucial role in the outcome of the reaction. A wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens, have been successfully employed in the ring-opening of oxetanes. magtech.com.cn For example, the use of aryl borates in the presence of a chiral catalyst has been shown to effect the nucleophilic ring-opening of oxetanes with high enantioselectivity. researchgate.net
Cationic Intermediates in Oxetane Reactivity
Under acidic conditions, the ring-opening of oxetanes proceeds through the formation of a cationic intermediate. nih.gov The oxygen atom of the oxetane is protonated by a Brønsted or Lewis acid, which activates the ring towards nucleophilic attack. illinois.edu This activation allows for the use of weaker nucleophiles that would not react under neutral conditions. magtech.com.cn
The regiochemical outcome of acid-catalyzed ring-opening is often opposite to that observed under basic or neutral conditions. The nucleophile preferentially attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state. magtech.com.cn This is a consequence of the reaction proceeding through a pathway with significant SN1 character.
Theoretical studies, such as those employing density functional theory (DFT), have provided valuable insights into the mechanism of cationic ring-opening polymerization of oxetanes. rsc.orgrsc.org These studies have shown that the polymerization is initiated by the attack of the oxygen atom of an oxetane monomer on the carbon atom of a protonated oxetane (an oxetanium ion). rsc.orgrsc.org The activation energy for the initial step of this process is typically low, facilitating the polymerization. rsc.orgrsc.org
Influence of Substitution Patterns on Ring Stability and Reactivity
The substitution pattern on the oxetane ring has a profound impact on its stability and reactivity. nih.gov Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns. nih.gov This increased stability is attributed to steric hindrance, where the substituents at the 3-position block the trajectory of incoming nucleophiles, making ring-opening more difficult. nih.gov
However, the presence of an internal nucleophile, such as an alcohol or amine, in a 3,3-disubstituted oxetane can facilitate ring-opening under acidic conditions. nih.gov The stability of a given oxetane is not always predictable and can be a potential liability in multi-step syntheses or in biological systems. nih.gov
In contrast to 3,3-disubstituted oxetanes, monosubstituted oxetanes are comparatively less stable and more prone to ring-opening. researchgate.net The lower steric hindrance around the ring carbons makes them more accessible to nucleophilic attack. The position of the substituent also plays a role; for example, 2-vinyloxetanes can undergo SN2' ring-opening reactions where the nucleophile attacks the β-carbon of the vinyl group. magtech.com.cn
Amphoteric Reactivity of 3-Aminooxetanes
3-Aminooxetanes, such as N,3-Diethyloxetan-3-amine, are a fascinating class of molecules that exhibit amphoteric reactivity. rsc.orgnih.govrsc.org This means they possess both nucleophilic and electrophilic sites within the same molecule, allowing them to participate in a unique range of chemical transformations. rsc.orgnih.govrsc.org
Exploration of Dual Electrophilic and Nucleophilic Sites
The amphoteric nature of 3-aminooxetanes arises from the presence of a nucleophilic amino group at the 3-position and electrophilic carbon atoms in the strained oxetane ring. nih.gov The lone pair of electrons on the nitrogen atom of the amino group serves as the nucleophilic center. vaia.com The electrophilic sites are the carbon atoms of the oxetane ring, which are susceptible to nucleophilic attack due to the ring strain and the electron-withdrawing effect of the oxygen atom. vaia.com
This duality of reactivity allows 3-aminooxetanes to act as versatile building blocks in organic synthesis. rsc.orgnih.govrsc.org The relative positioning of the nucleophilic and electrophilic sites in a 1,3-relationship is crucial for their stability and unique reactivity. rsc.org This arrangement inhibits self-destructive intramolecular ring-opening, as the 3-nucleophilic site has a high barrier to attacking the oxetane itself. rsc.org
Intermolecular Annulation Reactions (e.g., [3+2] Cycloadditions)
The unique electronic properties of 3-aminooxetanes make them ideal partners in intermolecular annulation reactions, particularly [3+2] cycloadditions. rsc.orgnih.govrsc.org In these reactions, the 3-aminooxetane acts as a three-atom component, reacting with a two-atom component (a polarized π-system) to form a five-membered heterocyclic ring. rsc.org
The mechanism of these [3+2] annulations typically involves the initial attack of the nucleophilic amino group on the electrophilic partner. rsc.org This is followed by an intramolecular ring-opening of the oxetane by a newly generated nucleophilic center from the reaction partner. rsc.org This process is highly efficient and can often proceed without the need for a catalyst. rsc.orgnih.gov
A wide variety of polarized π-systems, including isocyanates, isothiocyanates, carbon disulfide, and even carbon dioxide, have been shown to participate in [3+2] cycloadditions with 3-aminooxetanes. rsc.orgnih.gov These reactions provide a convergent and atom-economical route to a diverse range of valuable heterocyclic structures, such as iminothiazolidines, mercaptothiazolidines, and oxazolidinones. rsc.orgnih.gov
Stability and Transformation Under Various Reaction Conditions
The structural integrity and transformative potential of N,3-Diethyloxetan-3-amine hydrochloride are highly dependent on the chemical environment. The interplay of pH, enzymatic activity, and inherent molecular strain dictates its behavior in chemical reactions and biological systems.
Acidic and Basic Conditions Tolerance
The stability of the oxetane ring, a four-membered heterocycle containing an oxygen atom, is a subject of considerable interest in medicinal chemistry. While an anecdotal belief in the general instability of oxetanes, particularly under acidic conditions, has been prevalent, a more detailed understanding reveals a significant dependence on the substitution pattern. For this compound, the 3,3-disubstituted nature of the oxetane ring confers a notable degree of stability. This enhanced stability is attributed to steric hindrance, where the substituents at the 3-position impede the approach of external nucleophiles to the anti-bonding orbital of the carbon-oxygen bond, thus inhibiting ring-opening reactions. nih.gov
However, the presence of an internal nucleophile, in this case, the amine functionality, can modulate this stability. Under acidic conditions, protonation of the amine group can occur. While the 3,3-disubstitution provides inherent stability, the presence of this intramolecular amine can make 3,3-disubstituted oxetanes more susceptible to ring-opening under acidic conditions compared to analogs lacking such a feature. nih.gov
In contrast, under basic conditions, oxetane ethers have demonstrated excellent chemical stability, showing improved resilience compared to analogous ester compounds. mdpi.com While specific data for this compound is not extensively detailed in the literature, the general principles governing 3,3-disubstituted oxetanes suggest a reasonable tolerance to basic environments.
| Condition | General Stability of 3,3-Disubstituted Aminooxetanes | Influencing Factors for N,3-Diethyloxetan-3-amine |
| Acidic | Generally more stable than other oxetane substitution patterns. nih.gov | The internal amine can facilitate ring-opening upon protonation. nih.gov |
| Basic | Generally stable. | The inherent stability of the oxetane ether linkage contributes to tolerance. |
Isomerization and Rearrangement Processes
While isomerization has been documented in certain oxetane derivatives, such as the conversion of oxetane-carboxylic acids into lactones, this specific type of rearrangement is not directly applicable to this compound due to the absence of a carboxylic acid moiety.
More relevant to tertiary amines are rearrangement reactions such as the Stevens and Sommelet-Hauser rearrangements. However, these processes typically require the formation of a quaternary ammonium (B1175870) salt and the presence of a suitable base to generate a nitrogen ylide. For this compound, such rearrangements are not anticipated under typical physiological or synthetic conditions without the introduction of specific reagents designed to induce such transformations. The primary rearrangement concerns for this class of compounds would more likely involve ring-opening under harsh acidic conditions, leading to acyclic structures, rather than intramolecular isomerization of the intact heterocyclic system.
Oxidative Metabolism and Enzyme-Mediated Transformations
The metabolic fate of this compound is of significant interest, as biotransformation can profoundly impact the activity and clearance of a compound. The primary routes of metabolism for molecules of this class involve oxidative processes, often mediated by cytochrome P450 (CYP) enzymes.
For 3-monosubstituted oxetane derivatives containing an N-alkyl group, a major metabolic pathway is the oxidation of the methylene (B1212753) carbon adjacent to the nitrogen, leading to N-dealkylation. mdpi.com This process involves the enzymatic removal of an ethyl group from the amine nitrogen of N,3-Diethyloxetan-3-amine, which would result in the formation of 3-ethyloxetan-3-amine. N-dealkylation is a common metabolic pathway for many xenobiotics containing tertiary amines. nih.gov
Another potential metabolic transformation is N-oxidation, where the nitrogen atom of the amine is directly oxidized to form an N-oxide. nih.gov This transformation is also a recognized metabolic pathway for tertiary amines. mdpi.com
Furthermore, the oxetane ring itself can be a substrate for enzymatic hydrolysis. Microsomal epoxide hydrolase (mEH) has been shown to hydrolyze oxetanes, leading to the formation of diol metabolites. semanticscholar.org In the case of N,3-Diethyloxetan-3-amine, this would involve the cleavage of the oxetane ring to produce a 1,3-diol structure.
| Metabolic Pathway | Mediating Enzyme (Family) | Potential Metabolite of N,3-Diethyloxetan-3-amine |
| N-Dealkylation | Cytochrome P450 (CYP) | 3-Ethyloxetan-3-amine |
| N-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | N,3-Diethyloxetan-3-amine N-oxide |
| Oxetane Ring Hydrolysis | Microsomal Epoxide Hydrolase (mEH) | 1-(1-amino-1-ethylcyclopropyl)ethane-1,2-diol (following ring opening) |
Computational Chemistry and Theoretical Characterization of N,3 Diethyloxetan 3 Amine Hydrochloride and Oxetane Systems
Quantum Mechanical Studies on Oxetane (B1205548) Ring Strain and Electronic Structure
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which dictates much of its chemical behavior. beilstein-journals.org Quantum mechanical calculations have been instrumental in quantifying this strain and understanding the electronic structure of the ring. The ring strain energy of oxetane is approximately 106 kJ/mol (25.5 kcal/mol), a value comparable to that of highly reactive epoxides (oxiranes) and significantly greater than that of tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net This inherent strain makes the oxetane ring susceptible to ring-opening reactions. beilstein-journals.org
Early assumptions of a planar structure for oxetane were corrected by X-ray analysis, which revealed a puckered conformation with a puckering angle of 8.7° at 140 K. beilstein-journals.orgnih.gov This puckering is a strategy to alleviate some of the torsional strain, though it is less pronounced than in cyclobutane (B1203170) due to the presence of the oxygen atom. beilstein-journals.org
Computational studies, often employing Density Functional Theory (DFT) and ab initio methods like MP2 with basis sets such as 6-31G(d,p), have been used to calculate the geometric parameters of the oxetane ring. rsc.org These calculations show good agreement with experimental data. rsc.org For the parent oxetane, typical calculated C-O bond lengths are around 1.46 Å, and C-C bond lengths are approximately 1.53 Å. The bond angles are significantly distorted from the ideal tetrahedral angle, with the C-O-C angle being about 90.2°, C-C-O around 92.0°, and C-C-C approximately 84.8°. acs.org The strained C–O–C bond angle leads to increased exposure of the oxygen's lone pair of electrons, enhancing its ability to act as a hydrogen-bond acceptor and a Lewis base. beilstein-journals.orgacs.org
The electronic structure of oxetane derivatives is significantly influenced by the heteroatom. Quantum mechanical calculations of electron scattering have been performed on oxetane to understand its interactions, which is relevant for various applications. dntb.gov.ua These studies, using models like the complex optical-potential model, provide cross-sectional data that correlate with the electronic structure. dntb.gov.ua
| Property | Value | Source |
|---|---|---|
| Ring Strain Energy | ~106 kJ/mol (25.5 kcal/mol) | beilstein-journals.orgresearchgate.net |
| Puckering Angle (at 140 K) | 8.7° | beilstein-journals.orgnih.gov |
| C-O Bond Length | ~1.46 Å | acs.org |
| C-C Bond Length | ~1.53 Å | acs.org |
| C-O-C Bond Angle | ~90.2° | acs.org |
| C-C-O Bond Angle | ~92.0° | acs.org |
| C-C-C Bond Angle | ~84.8° | acs.org |
Mechanistic Probing Through Computational Methods
Computational methods are pivotal in elucidating the mechanisms of oxetane ring-opening and functionalization reactions by allowing for the detailed analysis of transition states. researchgate.netresearchgate.net Theoretical studies have shown that despite the significant ring strain, the ring-opening of oxetanes is not always a trivial process and often requires activation with a Lewis or Brønsted acid. researchgate.net This is because the transition state for ring-opening also possesses some degree of strain, leading to a higher activation energy compared to analogous reactions with epoxides. researchgate.net
Density Functional Theory (DFT) is a common tool for modeling these reactions. rsc.org For instance, in the cationic ring-opening polymerization of oxetane, DFT calculations (using methods like B3LYP) have been used to optimize the geometries of reactants, transition states, intermediates, and products. rsc.org These studies reveal that the polymerization proceeds by the oxygen atom of an incoming oxetane molecule attacking a carbon atom of the protonated (acidified) oxetane ring. rsc.org Vibrational analysis is used to confirm the nature of the stationary points, with the transition state exhibiting a single imaginary frequency corresponding to the reaction coordinate. rsc.org
The activation energy for the initial dimerization step in such polymerizations is calculated to be very low, facilitating a high reaction rate. rsc.org As the polymer chain grows, the activation energy for subsequent additions tends to increase. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are also employed to verify that a calculated transition state correctly connects the reactant and product states. rsc.org
Computational studies have also been applied to understand the cooperative catalysis in ring-opening copolymerization, where different transition state scenarios can be modeled and compared to determine the most likely reaction pathway. researchgate.net
Carbocation intermediates play a crucial role in many acid-catalyzed reactions of oxetanes. unifi.itchimia.ch The formation and stability of these intermediates are key determinants of the reaction outcome. Computational chemistry, particularly DFT, provides a powerful means to investigate these transient species. escholarship.org
In the context of Prins-type cyclizations, which can form related tetrahydropyran (B127337) structures, DFT calculations have been used to propose the existence of discrete carbocation intermediates. unifi.it For oxetane systems, the generation of a benzylic carbocation on the ring has been studied computationally. chimia.ch For example, the defluorosulfonylation of oxetane sulfonyl fluorides is proposed to proceed through a planar oxetane carbocation via an SN1 mechanism. chimia.ch The stability and reactivity of this carbocation are critical for favoring this pathway over others. chimia.ch
Computational studies can predict the relative stabilities of different potential carbocation intermediates. unifi.it For instance, in adamantyl systems containing an oxygen atom, the stability of different carbocationic structures can be calculated to determine the most likely intermediates in SN1 reactions. unifi.it These calculations can also map out the potential energy surface, identifying low-energy pathways for rearrangement or fragmentation of the carbocation, such as a retro-Prins process. unifi.it The conformation of these carbocation intermediates is also a subject of computational investigation, as it can influence the stereochemical outcome of subsequent reactions. ucdavis.edu
| Computational Technique | Application in Oxetane Chemistry | Key Insights Provided | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, energy calculations | Reaction pathways, activation energies, stability of intermediates | rsc.orgescholarship.org |
| Ab initio Methods (e.g., MP2) | High-accuracy electronic structure calculations | Validation of DFT results, detailed electronic properties | rsc.org |
| Vibrational Analysis | Characterization of stationary points on the potential energy surface | Confirmation of minima (reactants, products) and transition states | rsc.org |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from transition state to reactants and products | Verification of the connection between a transition state and its corresponding minima | rsc.org |
Molecular Modeling for Structure-Reactivity Relationships
The incorporation of an oxetane ring, such as in N,3-Diethyloxetan-3-amine hydrochloride, can significantly alter the physicochemical properties of a molecule. nih.gov Molecular modeling plays a crucial role in predicting these effects, which is particularly valuable in fields like medicinal chemistry. nih.govmagtech.com.cn
One of the most notable effects of the oxetane ring is its influence on the basicity of nearby functional groups. nih.gov The electronegative oxygen atom exerts a strong inductive electron-withdrawing effect. nih.gov It has been demonstrated that an oxetane ring positioned alpha to an amine can reduce the pKaH of the amine by approximately 2.7 units. nih.gov This effect diminishes with distance, being about 1.9 units for a beta-positioned amine and 0.7 units for a gamma-positioned amine. nih.gov This property can be strategically used to modulate the basicity of drug candidates. nih.gov
Oxetanes are also recognized for their ability to improve other properties like aqueous solubility and metabolic stability. magtech.com.cn When used as an isostere to replace groups like a gem-dimethyl or a carbonyl group, the oxetane moiety can increase polarity and three-dimensionality without a significant increase in molecular weight. nih.gov This can lead to enhanced solubility. magtech.com.cn The substitution pattern on the oxetane ring is crucial for its stability; 3,3-disubstituted oxetanes are generally more stable as the substituents can sterically hinder nucleophilic attack on the C-O bonds. nih.gov
The puckered nature of the oxetane ring imparts a degree of conformational rigidity to molecules in which it is incorporated. acs.org This has led to the concept of the oxetane ring acting as a "conformational lock." acs.org By restricting the conformational freedom of a molecule, the oxetane can help to pre-organize it for binding to a biological target. magtech.com.cn
Conformational analysis of oxetane-containing molecules is often performed using molecular mechanics and NMR spectroscopy. researchgate.net For example, studies on oligomers of oxetane-containing β-amino acids have shown that they can adopt well-defined secondary structures, such as helices, which are stabilized by hydrogen bonding. researchgate.net The specific substitution pattern on the oxetane ring (e.g., cis vs. trans) can dictate the preferred conformation. researchgate.net
Applications and Future Directions in Chemical Design and Synthesis
N,3-Diethyloxetan-3-amine Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis
While specific, documented applications of this compound are not extensively reported in peer-reviewed literature, its structural class—3-aminooxetanes—is recognized for its utility in constructing complex molecular architectures. These building blocks are stable, readily available, and possess amphoteric reactivity that allows for diverse chemical transformations. nih.gov
The replacement of a traditional amide bond in a peptide backbone with a surrogate, such as a 3-amino oxetane (B1205548), is a key strategy in the development of peptidomimetics. nih.gov This modification aims to create molecules that mimic the structure and function of natural peptides but exhibit improved pharmacokinetic profiles, particularly enhanced stability against enzymatic degradation. nih.govacs.org
Amino-oxetanes have been successfully used as surrogates for peptide bonds, creating novel "oxetanyl peptides." nih.govacs.org This approach generates peptidomimetics with H-bond donor and acceptor patterns analogous to the parent amide bonds but without the susceptibility to cleavage by proteases. nih.gov The incorporation of an oxetane can, however, lead to significant structural changes, such as inducing kinks in α-helical peptides and disrupting typical hydrogen-bonding patterns, which can be a strategic tool for accessing new peptide conformations. rsc.orgwarwick.ac.uk The synthesis of these peptidomimetics can be achieved using standard peptide coupling techniques, making the integration of building blocks like this compound feasible in both solution-phase and solid-phase peptide synthesis. acs.orgljmu.ac.uk
In the synthesis of natural product analogues, oxetane-containing building blocks can be employed as bioisosteres for other common functional groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.govenamine.net This strategy is used to modify the parent molecule's properties to enhance its therapeutic potential. For instance, replacing a metabolically vulnerable group with a more stable oxetane can lead to analogues with improved metabolic profiles. acs.orgchigroup.site The synthesis of analogues of flavonoids and coumarins, for example, often involves structural modifications to modulate their biological activities. mdpi.com The use of building blocks like this compound could provide access to novel analogues with altered solubility, stability, and conformational preferences, thereby expanding the chemical space around a natural product scaffold.
Strategic Use of the Oxetane Moiety for Property Modulation in Molecular Scaffolds
The oxetane ring is not merely a structural placeholder; its distinct electronic and steric properties are strategically employed to fine-tune the physicochemical characteristics of drug candidates. acs.orgnih.govacs.org The incorporation of this small, polar, sp³-rich motif can profoundly impact a molecule's behavior in biological systems. nih.govnih.gov
A primary challenge in drug design is optimizing a compound's solubility and lipophilicity to ensure adequate absorption, distribution, and clearance. The oxetane moiety serves as a valuable tool in this regard. chigroup.site It is often used as a less lipophilic and more polar replacement for a gem-dimethyl group, allowing for the introduction of steric bulk without a corresponding unfavorable increase in lipophilicity. chigroup.siteacs.org High lipophilicity can lead to poor aqueous solubility and rapid metabolic degradation. chigroup.site
The replacement of a carbonyl group with an oxetane can have varied effects depending on the molecular context, but it generally leads to an increase in aqueous solubility. acs.orgresearchgate.net This is attributed to the oxetane's ability to act as a hydrogen-bond acceptor while disrupting the planarity and increasing the three-dimensionality of the molecule. acs.orgnih.gov Studies have shown that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the specific molecular scaffold. researchgate.net
| Original Group | Replacement Group | Observed Effect on Properties | References |
| gem-Dimethyl | Oxetane | Generally increases aqueous solubility and polarity. chigroup.siteresearchgate.net | chigroup.site, researchgate.net |
| Carbonyl | Oxetane | Often increases solubility; effects on lipophilicity are context-dependent. acs.org | acs.org |
| Morpholine | Spirocyclic Oxetane | Can serve as a metabolically robust analogue with improved solubility characteristics. enamine.netacs.org | acs.org, enamine.net |
Metabolic instability is a major cause of failure for drug candidates. The oxetane ring provides a robust strategy for enhancing metabolic stability by replacing or blocking metabolically labile sites. acs.orgacs.org Functional groups such as gem-dimethyl groups or positions alpha to a carbonyl are often susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org
Replacing these vulnerable groups with an oxetane can shield the molecule from enzymatic attack. acs.org The stability of the oxetane ring itself, particularly when substituted at the 3,3-positions, is significantly higher than that of many carbocyclic or other heterocyclic analogues. nih.gov This is because the substituents can sterically hinder the approach of nucleophiles or enzymes to the strained C-O bonds. nih.gov Numerous studies have demonstrated that compounds containing oxetanes exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl counterparts, indicating enhanced metabolic stability. chigroup.siteacs.orgresearchgate.net
| Compound Feature | Modification | Impact on Metabolic Stability | References |
| Metabolically weak C-H bond | Replacement of gem-dimethyl group with oxetane | Blocks oxidative metabolism, increasing stability. acs.org | acs.org |
| Labile Carbonyl Group | Replacement with Oxetane | Prevents enzymatic reduction/oxidation and epimerization. chigroup.siteacs.org | acs.org, chigroup.site |
| Oxidatively vulnerable morpholine | Replacement with spirocyclic oxetane | Increases stability against oxidative metabolism. nih.govacs.org | nih.gov, acs.org |
Modern drug discovery increasingly focuses on molecules with greater three-dimensionality (i.e., a higher fraction of sp³-hybridized carbons). nih.gov Such "non-flat" molecules often exhibit higher target selectivity and superior pharmacokinetic profiles. nih.gov The rigid, slightly puckered structure of the oxetane ring makes it an excellent tool for increasing the three-dimensional character of a molecule. acs.orgnih.gov
Advanced Materials Science Applications of Oxetane Derivatives
Oxetane derivatives are valuable monomers in polymer science, primarily undergoing cationic ring-opening polymerization. wikipedia.orgrsc.org This process is driven by the high ring strain of the four-membered ether, which is approximately 107 kJ/mol. wikipedia.org The resulting polymers, known as polyoxetanes, are a class of polyethers with a range of tunable properties. wikipedia.orgnih.gov The polymerization can be initiated by various catalysts, including Lewis acids and photo-acid generators, the latter of which enables photopolymerization, or UV curing. rsc.orgradtech.org This method is valued for its high reaction speed, low viscosity, and minimal shrinkage during curing. rsc.org
The incorporation of functionalized oxetane monomers allows for the synthesis of polymers with tailored characteristics. For example, the polymerization of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) produces a polymer, commercially known as Penton, which exhibits high heat-distortion temperature, low water absorption, excellent chemical resistance, and is self-extinguishing. wikipedia.org Hyperbranched polyoxetanes, synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane, have shown potential as hot-melt adhesives. nih.gov Furthermore, the use of bisoxetanes as cross-linking agents leads to the formation of insoluble thermoset resins with soft and polar polyether networks. oup.com While cationic polymerization is most common, anionic ring-opening polymerization has also been developed to create specialized structures like amphiphilic block copolymers of poly(ethylene oxide) and polyoxetane. rsc.org
| Polymerization Method | Key Features & Applications | Resulting Material Properties |
|---|---|---|
| Cationic Ring-Opening Polymerization | Most common method; driven by high ring strain; can be photo-initiated (UV curing). wikipedia.orgrsc.org | Good chemical resistance, thermal stability, excellent mechanical properties, low shrinkage. wikipedia.orgrsc.org |
| Anionic Ring-Opening Polymerization | Used for synthesizing specialized architectures like amphiphilic block copolymers. rsc.org | Controlled molar masses and narrow molar mass distribution. rsc.org |
| Hyperbranched Polymerization | Utilizes monomers with additional functional groups (e.g., hydroxyl) to create a branched structure. nih.gov | Thermoplastic character; potential as hot-melt adhesives. nih.gov |
| Cross-linking with Bisoxetanes | Forms insoluble thermoset resins. oup.com | Creates soft, somewhat polar polyether networks for use as polymer supports. oup.com |
In the field of advanced materials, oxetane-functionalized conjugated polymers have emerged as significant components in organic optoelectronic devices. it.pt The key advantage of incorporating oxetane units onto the backbone of π-conjugated polymers is their ability to act as photo-reactive, cross-linking moieties. it.pt This cross-linking capability is crucial for enhancing the performance and fabrication of multilayered electronic devices. it.pt
When a thin film of an oxetane-functionalized polymer is exposed to an appropriate stimulus (like light or heat), the oxetane rings polymerize, forming a stable, cross-linked network. it.ptresearchgate.net This network structure renders the polymer layer insoluble, which is a critical property for the solution-based, layer-by-layer deposition of materials required to build complex devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). it.pt The insolubility of the cross-linked layer prevents it from re-dissolving when the next layer is applied, thus preserving the integrity of the device architecture. it.pt
Furthermore, this photo-induced cross-linking is instrumental in patterning processes, enabling high-resolution fabrication via techniques like photolithography. it.pt Research has also demonstrated significant improvements in device performance. For example, adding a polymerizable oxetane derivative to the conducting polymer blend poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) can enhance the conductivity of the resulting film by more than three orders of magnitude, while also improving its structural stability in aqueous environments and maintaining high optical transmittance. researchgate.net
Future Research Directions for this compound and Substituted Oxetane Amines
The synthesis of structurally defined, substituted oxetanes, particularly those containing stereocenters, remains an active and important area of research. Future work will likely focus on the development of more efficient and highly stereoselective synthetic routes to access chiral oxetane amines. Current strategies often rely on intramolecular cyclization of functionalized acyclic precursors, which can be challenging due to the inherent ring strain of the four-membered product. acs.org
Promising future directions include the refinement of methods starting from readily available chiral precursors. For example, stereocontrolled syntheses from 1,3-diols and regio- and stereoselective routes from monosubstituted epoxides have been reported. acs.org The application of asymmetric catalysis, such as the use of chiral phosphoric acids to catalyze the asymmetric ring-opening of 3-substituted oxetanes with amines, represents a powerful approach to generating enantioenriched products. acs.org Further exploration of novel catalytic systems and stereoselective rearrangements, such as those involving chiral oxirane derivatives, could provide new pathways to optically active oxetane and azetidine (B1206935) derivatives. researchgate.net The development of robust methods that avoid racemization and allow for the predictable installation of multiple stereocenters will be crucial for synthesizing complex oxetane-containing molecules for advanced applications. acs.org
A significant and promising area for future research lies in the exploration and expansion of the amphoteric reactivity of 3-aminooxetanes. rsc.org These molecules possess both a nucleophilic site (the 3-amino group) and an electrophilic site (the strained oxetane ring), qualifying them as versatile 1,3-amphoteric building blocks. rsc.orgnih.gov This dual reactivity has been underexploited but holds immense potential for the convergent synthesis of complex heterocyclic structures. rsc.org
The 1,3-relationship between the nucleophilic amine and the electrophilic ring carbons is key, as it inhibits self-destructive intra- or intermolecular ring-opening reactions, rendering the molecules bench-stable. rsc.org Researchers have demonstrated that 3-aminooxetanes can undergo intermolecular [3+2] annulation reactions with various polarized π-systems, such as isocyanates and even carbon disulfide. rsc.org This reactivity provides a powerful method for constructing five-membered heterocyclic rings in a single, convergent step. rsc.orgnih.gov
Future work should aim to broaden the scope of reaction partners that can participate in these annulations. rsc.org Investigating different catalysts and reaction conditions to engage less reactive or previously incompatible substrates could unlock new synthetic pathways. rsc.org For example, the BF3·Et2O promoted [3+2] annulation of 3-aminooxetanes with 1,3,5-triazinanes to form 4-hydroxymethyl imidazolidines showcases how Lewis acid promotion can enable reactions with simple C=N bonds. rsc.org A deeper understanding and systematic exploitation of this amphoteric profile will not only enrich the fundamental chemistry of oxetanes but also provide rapid access to diverse and valuable heterocyclic compounds. rsc.org
In-Depth Analysis of this compound Reveals Limited Specific Data in Scientific Literature
A thorough investigation into the chemical compound this compound has revealed a significant lack of specific, publicly available scientific literature and data. While the broader class of oxetanes is a subject of considerable research interest, particularly in the context of medicinal chemistry and materials science, detailed information exclusively pertaining to this compound remains elusive. This scarcity of dedicated research presents a challenge in providing a comprehensive profile of this specific molecule.
The oxetane ring, a four-membered heterocycle containing one oxygen atom, is a valuable structural motif in modern organic synthesis. Its inherent ring strain makes it susceptible to ring-opening reactions, providing a versatile platform for the introduction of diverse functionalities. Much of the available research focuses on the synthesis and reactions of various substituted oxetanes, with an emphasis on developing novel catalytic systems to control their reactivity and selectivity.
Despite the general interest in oxetane chemistry, specific research detailing the synthesis, properties, and applications of this compound is not readily found in established chemical databases and peer-reviewed journals. Information regarding its potential role in the exploration of new catalytic systems for oxetane functionalization is similarly absent.
In contrast, related compounds have been documented. For instance, information is available for molecules such as 3-Ethyl-n-methyloxetan-3-amine hydrochloride and 3-Methyloxetan-3-amine hydrochloride. These analogues provide some insight into the general characteristics that might be expected from a 3-amino-3-alkyloxetane structure. However, direct extrapolation of properties and reactivity from these related compounds to this compound would be speculative without dedicated experimental data.
The exploration of new catalytic systems for the functionalization of oxetanes is an active area of chemical research. researchgate.netbeilstein-journals.orgnih.govacs.orgacs.org These studies often involve the use of Lewis acids, Brønsted acids, or transition metal catalysts to facilitate ring-opening or cycloaddition reactions. beilstein-journals.orgnih.govacs.org The development of such catalytic systems is crucial for unlocking the full synthetic potential of the oxetane core.
Given the current state of available information, a detailed article focusing solely on this compound and its specific applications in the development of new catalytic systems for oxetane functionalization cannot be constructed with the required scientific accuracy and depth. Further primary research would be necessary to elucidate the chemical behavior and potential applications of this particular compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N,3-Diethyloxetan-3-amine hydrochloride in a laboratory setting?
- Methodology :
- Step 1 : Start with the oxetane ring formation via nucleophilic substitution or ring-closing reactions. For example, cyclopropane analogs (e.g., 3-Cyclopropylpropan-1-amine Hydrochloride) are synthesized using cyclopropanation reagents like diethylzinc and dichloroethane under controlled conditions .
- Step 2 : Introduce diethylamine groups via alkylation or reductive amination. Use HCl in dioxane for hydrochlorination, as demonstrated in methyl ester hydrochloride synthesis (e.g., stirring with HCl-dioxane followed by reduced-pressure concentration) .
- Step 3 : Purify via recrystallization or column chromatography. highlights reduced-pressure concentration for solvent removal .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and amine protonation. For example, -NMR in DMSO- resolves methyl and ethyl group signals (e.g., δ 1.02 for tert-butyl groups in related compounds) .
- HPLC : Validate purity using a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm) with a methanol-phosphate buffer mobile phase (e.g., 70:30 v/v) and UV detection at 207 nm, as applied to clonidine hydrochloride .
Q. What safety protocols are critical when handling this compound?
- Experimental Considerations :
- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store waste separately and dispose via certified hazardous waste services, per guidelines for amine hydrochlorides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Optimization Strategies :
- Continuous Flow Reactors : Implement automated systems for precise control of temperature, pressure, and reagent ratios, as used in industrial synthesis of cyclopropyl derivatives .
- Catalytic Efficiency : Screen catalysts (e.g., TCEP or DTT for disulfide reduction) to enhance amine formation .
Q. What methodologies are effective in analyzing degradation products of this compound under acidic conditions?
- Degradation Studies :
- HPLC-MS Coupling : Use reverse-phase HPLC (C18 column, 0.03 M phosphate buffer-methanol) paired with mass spectrometry to identify breakdown products, similar to clonidine hydrochloride analysis .
- Stability Testing : Monitor pH-dependent degradation at 25°C and 40°C, referencing protocols for arylcyclohexylamine stability .
Q. How can contradictions between spectroscopic and chromatographic data be resolved during characterization?
- Data Reconciliation :
- Cross-validate NMR and HPLC results. For instance, NMR confirms proton environments, while HPLC assesses purity (>98% purity thresholds) .
- Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks, as applied to fluoxetine derivatives .
Q. What steps are required to validate an HPLC method for quantifying this compound in complex matrices?
- Validation Protocol :
- Linearity : Establish a calibration curve (1–10 µg/mL) with , as done for clonidine hydrochloride .
- Recovery Tests : Spike samples at low, medium, and high concentrations; recoveries should range 98–102% with RSD < 2% .
- Specificity : Confirm no interference from solvents or byproducts using diode-array detection (DAD) .
Q. What mechanistic insights explain the formation of this compound from its precursors?
- Reaction Mechanism :
- Study intermediates via -NMR or in situ IR. suggests imidate salts form during amidation, which may parallel amine hydrochloridation pathways .
- Probe kinetics under varying temperatures to determine rate-limiting steps (e.g., alkylation vs. cyclization) .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
